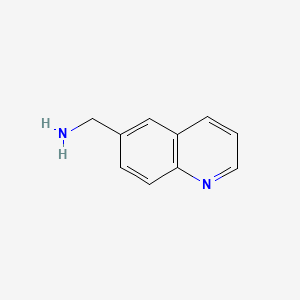

6-Aminomethylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinolin-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIPENSSTUBRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CN)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363872 | |

| Record name | 6-Quinolinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99071-54-2 | |

| Record name | 6-Quinolinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Aminomethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Aminomethylquinoline: A Technical Guide for Advanced Drug Discovery

This guide provides an in-depth exploration of 6-Aminomethylquinoline, a versatile heterocyclic building block pivotal in modern medicinal chemistry. We will delve into its fundamental chemical properties, structural attributes, synthesis, and reactivity. A significant portion of this document is dedicated to a detailed analysis of its predicted spectroscopic characteristics, offering researchers a practical framework for characterization. Finally, we explore its application in drug development, contextualized by the broad and potent bioactivity of the quinoline scaffold.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 99071-54-2) is a derivative of quinoline, a bicyclic aromatic heterocycle. The introduction of an aminomethyl group at the 6-position provides a key functional handle for derivatization, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2]

Structural and Chemical Identifiers

A molecule's identity is fundamentally defined by its structural representation and standardized nomenclature. These identifiers are crucial for database searches, regulatory submissions, and unambiguous scientific communication.

| Identifier | Value | Source |

| IUPAC Name | quinolin-6-ylmethanamine | [3] |

| CAS Number | 99071-54-2 | [3] |

| Molecular Formula | C₁₀H₁₀N₂ | [3] |

| Molecular Weight | 158.20 g/mol | [3] |

| SMILES | NCC1=CC2=CC=CN=C2C=C1 | [2] |

| InChI | 1S/C10H10N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7,11H2 | [3] |

| InChIKey | RZIPENSSTUBRAA-UHFFFAOYSA-N | [3] |

dot graph "6_Aminomethylquinoline_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Caption: 2D structure of this compound.

Physicochemical Data

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic profile. While comprehensive experimental data for this compound is not widely published, the following table consolidates available information from suppliers and computational predictions.

| Property | Value | Notes |

| Physical Form | Liquid, Solid, or Semi-solid | Supplier dependent, indicates melting point may be near room temperature.[3] |

| Boiling Point | ~159 °C @ 2 mmHg | [4] |

| Density | ~1.2 ± 0.1 g/cm³ | Predicted value.[5] |

| Storage | Store at -20°C under inert atmosphere | Recommended for maintaining stability and preventing degradation.[3] |

Synthesis and Reactivity

The synthesis of this compound is crucial for its availability as a research chemical and pharmaceutical intermediate. The primary routes leverage common transformations of functional groups on the quinoline core.

Synthetic Pathways

The most direct and commonly cited method for preparing this compound is the reduction of a nitrile precursor, quinoline-6-carbonitrile.

Protocol 1: Reduction of Quinoline-6-carbonitrile

-

Reaction Setup: In a hydrogenation vessel, dissolve quinoline-6-carbonitrile[6] in a suitable solvent such as methanol saturated with ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.

-

Catalyst Addition: Add a catalytic amount of Raney Nickel to the solution.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude amine can be purified by column chromatography on silica gel to afford pure this compound.

An alternative, though less common, approach could involve a Gabriel Synthesis , a classic method for preparing primary amines.[1][7][8][9][10] This would involve reacting 6-(halomethyl)quinoline with potassium phthalimide, followed by hydrazinolysis to release the primary amine.[9] This route is effective for preventing the over-alkylation common with amine synthesis.[1]

Chemical Reactivity

The reactivity of this compound is dominated by two key features: the nucleophilic primary amine and the aromatic quinoline ring.

-

Amine Group Reactions: The aminomethyl group is a versatile handle for derivatization. It readily undergoes N-acylation with acid chlorides or anhydrides to form amides, and N-alkylation with alkyl halides. It can also participate in reductive amination with aldehydes and ketones to yield secondary amines.

-

Quinoline Ring Reactions: The quinoline ring itself can undergo electrophilic aromatic substitution, although the conditions must be carefully controlled. The fused benzene ring is generally more reactive than the pyridine ring.

Spectroscopic Profile (Predicted)

As a Senior Application Scientist, it is common to encounter situations where experimental data for a specific compound is not yet published. In such cases, a robust understanding of structure-property relationships allows for the accurate prediction of spectral characteristics. The following analysis is based on established principles of NMR, IR, and MS, and by drawing comparisons with structurally similar molecules like 6-aminoquinoline and 6-methylquinoline.[11][12][13][14]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the aminomethyl group.[2][11][15]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | # of Protons | Assignment | Rationale |

| ~8.8 - 8.9 | dd | 1H | H2 | The proton at C2 is adjacent to the ring nitrogen, causing significant deshielding. It will show coupling to H3 and H4. |

| ~8.0 - 8.1 | d | 1H | H4 | Deshielded by the ring nitrogen and coupled to H3. |

| ~7.9 - 8.0 | d | 1H | H8 | deshielded by proximity to the fused ring system, coupled to H7. |

| ~7.5 - 7.6 | s | 1H | H5 | Appears as a singlet or narrow doublet, located between two substituted carbons. |

| ~7.4 - 7.5 | dd | 1H | H3 | Coupled to both H2 and H4. |

| ~7.3 - 7.4 | d | 1H | H7 | Coupled to H8. |

| ~3.9 - 4.1 | s | 2H | -CH₂- | Aliphatic methylene protons adjacent to an aromatic ring and a nitrogen atom. |

| ~1.5 - 2.0 | br s | 2H | -NH₂ | Amine protons are typically broad and their chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule, assuming no accidental equivalence.[14][16][17][18]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C2 | Carbon adjacent to nitrogen in the pyridine ring. |

| ~148 | C8a | Bridgehead carbon adjacent to nitrogen. |

| ~145 | C6 | Aromatic carbon bearing the aminomethyl substituent. |

| ~136 | C4 | Aromatic CH in the pyridine ring. |

| ~130 | C8 | Aromatic CH in the benzene ring. |

| ~128 | C4a | Bridgehead carbon. |

| ~127 | C5 | Aromatic CH in the benzene ring. |

| ~122 | C7 | Aromatic CH in the benzene ring. |

| ~121 | C3 | Aromatic CH in the pyridine ring. |

| ~45 | -CH₂- | Aliphatic methylene carbon. |

Predicted Infrared (IR) Spectrum

The IR spectrum provides key information about the functional groups present in the molecule.[12][19][20][21][22]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 2950 | C-H stretch | Aliphatic C-H (-CH₂-) |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring |

| 1550 - 1650 | N-H bend | Primary Amine (-NH₂) |

Predicted Mass Spectrum

In mass spectrometry, this compound will produce a molecular ion peak and characteristic fragment ions.[23][24][25][26]

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 158.

-

Major Fragmentation Pathway: The most likely fragmentation is the loss of the amino group via benzylic cleavage, which is a highly favorable process. This would involve the loss of an NH₂ radical (16 Da) to form a stable quinolin-6-ylmethyl cation.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with a wide array of biological activities.[27][28][29] this compound serves as a key starting material for synthesizing novel derivatives that target various diseases.[30]

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity.[31][32][33][34][35] The mechanisms often involve the inhibition of key enzymes like DNA gyrase or the induction of apoptosis.[7][36] The aminomethyl group at the C-6 position allows for the introduction of various side chains, which can be optimized to enhance binding affinity to cancer-related targets and improve selectivity.

Antimicrobial and Antiviral Properties

The quinoline core is famous for its role in antimalarial drugs like chloroquine.[30] Modern derivatives are being explored for broad-spectrum antibacterial and antifungal activity.[4][5][27][30][37] The table below summarizes the Minimum Inhibitory Concentration (MIC) values for some representative quinoline derivatives against various microbial strains, illustrating the potential of this chemical class.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Quinolone Hybrid | S. pneumoniae | ≤ 0.008 | [37] |

| Quinolone Hybrid | S. aureus | 0.025 | [37] |

| Rhodanine-Quinoline | M. tuberculosis | 1.66 - 9.57 | [37] |

| Aminophosphonate-Quinoline | Gram-positive bacteria | 0.25 - 128 | [27] |

| Aminophosphonate-Quinoline | Fungal strains | 0.25 - 32 | [27] |

Other Therapeutic Areas

The versatility of the quinoline scaffold extends to many other areas, including the development of agents for:

-

Neurodegenerative Diseases: By modifying the structure, derivatives can be designed to interact with targets relevant to conditions like Alzheimer's disease.[28]

-

Anti-inflammatory Agents: The quinoline ring system is found in compounds with significant anti-inflammatory properties.

-

Fluorescent Probes: The inherent fluorescence of the quinoline system makes its derivatives useful as probes in biological imaging.

Conclusion

This compound is a strategically important building block for chemical and pharmaceutical research. Its defined structure, predictable reactivity, and role as a precursor to a wide range of biologically active molecules make it a valuable tool for drug discovery professionals. While a complete experimental dataset for the parent molecule is not fully available in the public domain, a thorough understanding of its chemical nature, combined with data from analogous structures, provides a solid foundation for its effective use in the laboratory. The continued exploration of derivatives based on this scaffold holds significant promise for the development of next-generation therapeutics.

References

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). National Institutes of Health. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). Finetech Industry Limited. [Link]

-

IC50 values of pure compounds 1-6 in enzyme inhibition. (n.d.). ResearchGate. [Link]

-

Gabriel synthesis. (n.d.). Wikipedia. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Wiley Online Library. [Link]

-

(a) IC50 values of aminomethyl and alkoxymethyl derivatives for hCA I,.... (n.d.). ResearchGate. [Link]

-

Fig. 3. Determination of IC50 values obtained from the cytotoxicity.... (n.d.). ResearchGate. [Link]

-

Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. [Link]

-

Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. (n.d.). MDPI. [Link]

-

Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. (2021, November 2). National Institutes of Health. [Link]

-

IC 50 values on studied compounds. (n.d.). ResearchGate. [Link]

-

Gabriel Synthesis. (2025, February 25). YouTube. [Link]

-

Gabriel Synthesis. (2019, November 1). Organic Chemistry Portal. [Link]

-

IR Spectrum | Table of IR Spectroscopy Values. (n.d.). ChemTalk. [Link]

-

ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2025, August 7). ResearchGate. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

-

Biological activities of quinoline derivatives. (n.d.). PubMed. [Link]

-

The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). UCLA. [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Tables For Organic Structure Analysis. (n.d.). University of Alberta. [Link]

-

IR Chart. (n.d.). University of Colorado Boulder. [Link]

-

IR Absorption Table. (n.d.). University of Puget Sound. [Link]

-

Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. (n.d.). National Institutes of Health. [Link]

-

2.7 Mass Spectrometry of Some Common Functional Groups. (2023, February 11). Chemistry LibreTexts. [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

predicting likely fragments in a mass spectrum. (2023, February 3). YouTube. [Link]

-

PMR and 13 C NMR Spectra of Compound 6 with Correlations Found in 2D.... (n.d.). ResearchGate. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). National Institutes of Health. [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

-

Synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents. (2012, July 15). PubMed. [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. This compound | 99071-54-2 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. youtube.com [youtube.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 12. 6-Aminoquinoline(580-15-4) IR Spectrum [chemicalbook.com]

- 13. repository.uncw.edu [repository.uncw.edu]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. IR Absorption Table [webspectra.chem.ucla.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. youtube.com [youtube.com]

- 25. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]

- 27. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. Synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-Aminomethylquinoline: A Core Scaffold in Medicinal Chemistry

Abstract

6-Aminomethylquinoline is a pivotal structural motif in medicinal chemistry, serving as a key building block for a diverse array of therapeutic agents. Its presence in pharmacologically active molecules underscores the importance of efficient and scalable synthetic routes. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the practical application and mechanistic underpinnings of each pathway. The guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of various synthetic approaches starting from readily available precursors such as 6-methylquinoline, quinoline-6-carbaldehyde, quinoline-6-carbonitrile, and quinoline-6-carboxamide. Each section provides a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and a critical evaluation of the advantages and limitations of each method.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals.[1] Its versatile chemical nature and ability to interact with various biological targets have made it a cornerstone of drug discovery. The introduction of an aminomethyl group at the 6-position of the quinoline nucleus further enhances its pharmacological potential by providing a key site for derivatization and interaction with biological macromolecules. This guide delves into the core synthetic methodologies that enable access to this crucial intermediate.

I. Synthesis from 6-Methylquinoline: A Two-Step Approach via Benzylic Bromination

A common and practical route to this compound begins with the commercially available 6-methylquinoline. This strategy hinges on the functionalization of the methyl group, followed by the introduction of the amino moiety.

A. Mechanism and Rationale

The initial step involves a free-radical bromination of the benzylic methyl group. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photolytic or thermal conditions.[2] The reaction proceeds via a radical chain mechanism, where the initiator generates a bromine radical that selectively abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the 6-(bromomethyl)quinoline and a succinimidyl radical, which continues the chain.

The subsequent step involves the conversion of the resulting 6-(bromomethyl)quinoline into this compound. This can be achieved through several nucleophilic substitution methods, with the Gabriel synthesis being a particularly effective choice for producing a primary amine with minimal side products.[3][4] The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion acts as a nucleophile, displacing the bromide to form N-(quinolin-6-ylmethyl)phthalimide. The final step is the liberation of the primary amine, typically through hydrazinolysis, which cleaves the phthalimide group to yield the desired product and a phthalhydrazide byproduct.[5]

B. Experimental Protocols

Step 1: Synthesis of 6-(Bromomethyl)quinoline

-

To a solution of 6-methylquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4) or chlorobenzene, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).[6]

-

Heat the reaction mixture to reflux (approximately 77°C for CCl4) and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the radical reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-(bromomethyl)quinoline.

Step 2: Gabriel Synthesis of this compound

-

Dissolve 6-(bromomethyl)quinoline (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add potassium phthalimide (1.1 eq) to the solution and heat the mixture to 80-100°C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and add hydrazine hydrate (2.0-4.0 eq).

-

Heat the mixture to reflux for 2-4 hours to effect the cleavage of the phthalimide.

-

After cooling, acidify the mixture with aqueous HCl to precipitate the phthalhydrazide.

-

Filter the mixture and wash the solid with water.

-

Basify the filtrate with a strong base (e.g., NaOH) to a pH of 12-14 and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

C. Workflow Diagram

Caption: Synthetic pathway from 6-methylquinoline.

II. Synthesis from Quinoline-6-carbaldehyde: The Reductive Amination Pathway

Reductive amination is a highly efficient and direct method for the synthesis of amines from carbonyl compounds.[7] This approach utilizes quinoline-6-carbaldehyde as the starting material.

A. Mechanism and Rationale

This one-pot reaction involves the initial formation of an imine intermediate through the condensation of quinoline-6-carbaldehyde with an ammonia source, such as ammonium chloride or ammonia in a suitable solvent.[8] The imine is then reduced in situ to the corresponding primary amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices.[9] Sodium cyanoborohydride is particularly advantageous as it is a milder reducing agent that selectively reduces the protonated imine (iminium ion) over the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[10]

B. Experimental Protocol

-

Dissolve quinoline-6-carbaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Add an ammonia source, for instance, a solution of ammonia in methanol or ammonium acetate (5-10 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH4, 1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Basify the aqueous residue with NaOH solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, filter, and concentrate to provide the crude this compound, which can be further purified by chromatography or crystallization.

C. Workflow Diagram

Caption: Reductive amination of quinoline-6-carbaldehyde.

III. Synthesis via Reduction of Quinoline-6-carbonitrile and Quinoline-6-carboxamide

Another viable set of strategies involves the reduction of nitrogen-containing functional groups at the 6-position of the quinoline ring, namely the nitrile and amide moieties.

A. Mechanism and Rationale

Reduction of Quinoline-6-carbonitrile: The nitrile group can be effectively reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.[7] LiAlH4 reduction proceeds via the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. Catalytic hydrogenation, often employing catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, provides a milder alternative.

Reduction of Quinoline-6-carboxamide: Similarly, the amide group of quinoline-6-carboxamide can be reduced to the aminomethyl group using a strong hydride reducing agent like lithium aluminum hydride (LiAlH4).[11] The reaction involves the complexation of the carbonyl oxygen with the aluminum species, followed by hydride attack at the carbonyl carbon. Subsequent steps lead to the cleavage of the carbon-oxygen bond and the formation of the amine.

The starting materials, quinoline-6-carbonitrile and quinoline-6-carboxamide, can be prepared from 6-bromoquinoline or quinoline-6-carboxylic acid, respectively. For instance, quinoline-6-carbonitrile can be synthesized from 6-bromoquinoline via a Rosenmund-von Braun reaction using copper(I) cyanide.[12] Quinoline-6-carboxamide is readily accessible from quinoline-6-carboxylic acid by first converting the acid to its acid chloride with thionyl chloride, followed by amidation with ammonia.[13][14]

B. Experimental Protocols

1. Reduction of Quinoline-6-carbonitrile with LiAlH4

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH4, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of quinoline-6-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0°C and carefully quench the excess LiAlH4 by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the solid with THF or ethyl acetate.

-

Concentrate the filtrate to obtain the crude this compound, which can be purified as needed.

2. Reduction of Quinoline-6-carboxamide with LiAlH4

-

Follow the same procedure as for the reduction of quinoline-6-carbonitrile, using quinoline-6-carboxamide as the starting material.

C. Workflow Diagram

Caption: Convergent reduction pathways.

IV. Comparative Analysis of Synthetic Routes

The choice of synthetic route to this compound depends on several factors, including the availability and cost of starting materials, scalability, and tolerance to other functional groups.

| Starting Material | Key Transformation(s) | Typical Reagents | Advantages | Disadvantages |

| 6-Methylquinoline | Free-radical bromination, Nucleophilic substitution (Gabriel) | NBS, AIBN, K-Phthalimide, Hydrazine | Readily available starting material, reliable reactions. | Two-step process, use of hazardous reagents (e.g., CCl4). |

| Quinoline-6-carbaldehyde | Reductive Amination | NH3/NH4OAc, NaBH4/NaBH3CN | Direct, one-pot synthesis. | Aldehyde may not be as readily available as 6-methylquinoline. |

| Quinoline-6-carbonitrile | Nitrile Reduction | LiAlH4, Catalytic Hydrogenation | High-yielding reduction. | Requires synthesis of the nitrile, use of highly reactive LiAlH4. |

| Quinoline-6-carboxamide | Amide Reduction | LiAlH4 | Utilizes a readily prepared starting material. | Requires a strong reducing agent, potential for side reactions. |

Conclusion

The synthesis of this compound can be accomplished through several robust and well-established synthetic pathways. The choice of the optimal route is contingent upon the specific requirements of the research or development program. The functionalization of 6-methylquinoline offers a practical and scalable approach, while reductive amination of the corresponding aldehyde provides a more direct and atom-economical alternative. The reduction of the nitrile and amide derivatives are also effective methods, particularly when these functional groups are readily accessible. This guide provides the foundational knowledge and practical insights necessary for the successful synthesis of this important medicinal chemistry building block, enabling the advancement of drug discovery and development programs.

References

-

Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. J-Stage. [Link]

-

(PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [Link]

-

Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Korean Chemical Society. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace. [Link]

- Preparation method for 6-bromine quinoline.

-

QUINOLINE. Organic Syntheses. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

-

Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. [Link]

-

Supporting information - The Royal Society of Chemistry. RSC Publishing. [Link]

-

Gabriel Synthesis. ResearchGate. [Link]

-

Preparation and Properties of Quinoline. SlideShare. [Link]

-

Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,... ResearchGate. [Link]

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC. [Link]

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]

-

Bromination - Common Conditions. Common Organic Chemistry. [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

Gabriel Synthesis of Hexakis(aminomethyl)benzene and Its Derivatization. J-Stage. [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

-

Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. ChemRxiv. [Link]

-

Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. TÜBİTAK Academic Journals. [Link]

-

24.6 Synthesis of Amines. OpenStax. [Link]

-

Gabriel Synthesis of Hexakis(aminomethyl)benzene and Its Derivatization. ResearchGate. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]

-

Zirconium-Hydride-Catalyzed Transfer Hydrogenation of Quinoline and Indole with Ammonia Borane. ResearchGate. [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Bromination - Common Conditions [commonorganicchemistry.com]

- 3. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]

- 13. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

6-Aminomethylquinoline (CAS 99071-54-2): A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold and the Promise of 6-Aminomethylquinoline

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that target a wide array of biological macromolecules. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] Within this versatile class of compounds, this compound (CAS 99071-54-2) emerges as a particularly valuable building block for drug discovery. Its structure incorporates the key quinoline core, while the aminomethyl group at the 6-position provides a crucial reactive handle for further chemical modifications and the introduction of diverse pharmacophoric elements. This guide provides an in-depth technical overview of this compound, encompassing its synthesis, characterization, and potential applications in modern drug development, with a focus on its utility in oncology and kinase inhibition.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Reference |

| CAS Number | 99071-54-2 | [6] |

| Molecular Formula | C₁₀H₁₀N₂ | [6] |

| Molecular Weight | 158.20 g/mol | [6] |

| Appearance | Colorless to yellow to orange clear liquid | [6] |

| Boiling Point | 159 °C at 2 mmHg | [6] |

| Density | 1.02 g/cm³ | [6] |

| Refractive Index | n20/D 1.64 | [6] |

| Solubility | Soluble in organic solvents such as chloroform, DMSO, and methanol. Insoluble in water. | [7][8] |

| Storage | Store at room temperature under an inert atmosphere. | [6] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 6-methylquinoline. The general strategy involves the functionalization of the methyl group followed by conversion to the primary amine. A more common and reliable laboratory-scale synthesis, however, commences with quinoline-6-carbonitrile, which is then reduced to the desired aminomethyl derivative. This nitrile reduction approach is favored due to the high yields and purity of the final product.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound from quinoline-6-carbonitrile.

Detailed Experimental Protocol: Reduction of Quinoline-6-carbonitrile

This protocol describes the reduction of quinoline-6-carbonitrile to this compound using lithium aluminum hydride (LiAlH₄), a powerful reducing agent suitable for converting nitriles to primary amines.

Materials:

-

Quinoline-6-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Hydrochloric acid (HCl) in diethyl ether (2 M solution)

-

Eluent: Dichloromethane (DCM) / Methanol (MeOH) mixture

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Starting Material: Dissolve quinoline-6-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Alternatively, for a safer work-up, slowly add a saturated aqueous solution of sodium potassium tartrate and stir vigorously until the gray precipitate turns into a white, filterable solid.

-

Extraction: Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF and diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) as the eluent.[11]

-

Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a colorless to pale yellow oil. The product can be converted to its hydrochloride salt for easier handling and storage by dissolving it in anhydrous diethyl ether and adding a 2 M solution of HCl in diethyl ether, which will precipitate the salt.

Analytical Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.[12][13]

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring system and the methylene protons of the aminomethyl group. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.[14][15]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Illustrative NMR Data Interpretation Workflow:

Caption: Workflow for NMR-based structural confirmation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is typically employed.[16]

Suggested HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

This method will provide a chromatogram with a major peak corresponding to this compound and can be used to determine its purity by integrating the peak areas.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.[17][18][19]

-

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for determining the molecular weight of this compound. In positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z 159.2.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of this compound, possessing both a pharmacophoric quinoline core and a versatile aminomethyl handle, makes it a highly attractive starting point for the synthesis of novel drug candidates.

As a Scaffold for Anticancer Agents and Kinase Inhibitors

The quinoline scaffold is present in numerous kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the backbone of the kinase active site. The aminomethyl group at the 6-position provides a convenient point of attachment for side chains that can be designed to target specific pockets within the kinase active site, thereby enhancing potency and selectivity.[3][4][20]

Potential Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Receptor-interacting-protein 2 kinase (RIP2)[21]

-

c-Met[14]

-

Phosphoinositide 3-kinases (PI3Ks)[3]

Workflow for Kinase Inhibitor Screening:

Caption: A typical workflow for screening this compound derivatives for kinase inhibitory activity.[22][23]

As a Linker Component in PROTACs

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that induces the degradation of target proteins. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[24] The aminomethyl group of this compound makes it an excellent candidate for incorporation into the linker of a PROTAC. The quinoline core can provide rigidity and favorable physicochemical properties to the linker, which are known to be critical for the efficacy of a PROTAC.[25][26][27]

Conclusion

This compound is a versatile and valuable building block in drug discovery and medicinal chemistry. Its straightforward synthesis and the presence of a reactive amino group on a privileged quinoline scaffold provide a powerful platform for the development of novel therapeutics, particularly in the areas of oncology and kinase inhibition. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to fully leverage the potential of this important chemical entity in their drug discovery endeavors.

References

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Exploring the Properties and Applications of 6-Aminoquinoline (CAS 580-15-4). [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

-

Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. [Link]

-

Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI. [Link]

-

Characteristic roadmap of linker governs the rational design of PROTACs. [Link]

-

Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

) Synthesis of Quinoline and derivatives1). [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

-

An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. MDPI. [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. SZTE Publicatio Repozitórium. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. TSI Journals. [Link]

-

Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC. [Link]

-

Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

-

From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

6-Methylquinoline. PubChem. [Link]

-

(PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. [Link]

-

CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. UNCW Institutional Repository. [Link]

-

Comparison of the current quinoline reduction with previous protocols.[a]. ResearchGate. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

-

An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PubMed. [Link]

-

6-Aminoquinoline. PubChem. [Link]

-

Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PubMed Central. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. [Link]

-

Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase. PubMed. [Link]

-

Possible pathways for quinoline reduction. | Download Scientific Diagram. ResearchGate. [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]

-

Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. orgsyn.org [orgsyn.org]

- 12. tsijournals.com [tsijournals.com]

- 13. tsijournals.com [tsijournals.com]

- 14. repository.uncw.edu [repository.uncw.edu]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.monash.edu [research.monash.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 22. reactionbiology.com [reactionbiology.com]

- 23. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 24. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 26. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 27. The Essential Role of Linkers in PROTACs [axispharm.com]

Spectroscopic Data for 6-Aminomethylquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminomethylquinoline is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of various biologically active compounds. Its quinoline core is a well-established pharmacophore, and the aminomethyl substituent at the 6-position provides a crucial point for derivatization and interaction with biological targets. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This in-depth guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and interpretive insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the quinoline ring system and the aminomethyl group. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the nitrogen heteroatom and the aminomethyl substituent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.83 | dd | 4.2, 1.7 |

| H-8 | 8.29 | d | 8.3 |

| H-5 | 7.95 | d | 8.6 |

| H-7 | 7.85 | s | - |

| H-4 | 7.75 | dd | 8.7, 1.8 |

| H-3 | 7.49 | dd | 8.2, 4.2 |

| -CH₂- | 3.90 | s | - |

| -NH₂ | - | br s | - |

Solvent: DMSO-d₆, Frequency: 400 MHz. The chemical shift of the -NH₂ protons can vary depending on concentration and temperature and may be observed as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the quinoline carbons are characteristic of aromatic and heteroaromatic systems.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~121 |

| C-4 | ~136 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~138 |

| C-7 | ~127 |

| C-8 | ~130 |

| C-8a | ~148 |

| -CH₂- | ~45 |

Note: These are predicted chemical shifts based on the analysis of similar quinoline derivatives. Actual experimental values may vary slightly.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is essential for reproducibility and accurate data interpretation.[1][2]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Characteristic IR Absorptions

The IR spectrum of this compound will display characteristic absorption bands for the N-H and C-H bonds of the aminomethyl group, as well as the aromatic C-H and C=C/C=N bonds of the quinoline ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3400-3250 | N-H stretch | Primary amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2960-2850 | C-H stretch | Aliphatic C-H (-CH₂-) |

| 1620-1580 | C=C/C=N stretch | Aromatic/Heteroaromatic ring |

| 1650-1550 | N-H bend | Primary amine (-NH₂) |

| 1470-1430 | C-H bend | Aliphatic C-H (-CH₂-) |

| 900-675 | C-H out-of-plane bend | Aromatic C-H |

Experimental Protocol: FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is the most common method for obtaining an IR spectrum.[3]

Step-by-Step Methodology:

-

Sample Preparation:

-

KBr Pellet (for solid samples): Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film (for oils or low-melting solids): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

-

-

Background Spectrum:

-

Place the empty sample holder (e.g., KBr pellet holder, salt plates with solvent) in the spectrometer.

-

Run a background scan to record the absorbance of the atmosphere (CO₂, H₂O) and the sample holder/solvent. This will be subtracted from the sample spectrum.

-

-

Sample Spectrum:

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and correlate them to the corresponding functional groups using a correlation table.

-

Sources

An In-depth Technical Guide to the Solubility of 6-Aminomethylquinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-aminomethylquinoline in organic solvents. As a key building block in medicinal chemistry and materials science, a thorough understanding of its solubility is paramount for reaction optimization, purification, formulation, and overall drug development efficacy. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational principles and detailed experimental protocols necessary to generate reliable solubility data. We will delve into the physicochemical properties of this compound that govern its solubility, provide step-by-step methodologies for both kinetic and thermodynamic solubility determination, and present a logical workflow to guide your experimental design.

Introduction: The Significance of Solubility in Drug Discovery

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a critical determinant of a drug candidate's ultimate success.[1] Poor aqueous solubility, for instance, is a primary contributor to low bioavailability, which can lead to unpredictable and unreliable results during in vitro testing and hinder clinical progression.[2][3] Understanding the solubility of a compound like this compound in various organic solvents is equally crucial for early-stage drug discovery and process development. It dictates the choice of reaction media, facilitates effective purification strategies, and informs the development of suitable formulations. This guide will provide the necessary tools to approach the solubility determination of this compound with scientific rigor.

Physicochemical Properties of this compound

To predict and understand the solubility of this compound, we must first consider its molecular structure and inherent physicochemical properties.

-

Molecular Formula: C₁₀H₁₀N₂[4]

-

Molecular Weight: 158.20 g/mol [5]

-

Structure: this compound possesses a quinoline core, which is a bicyclic aromatic heterocycle, with an aminomethyl substituent at the 6-position.

The presence of the aromatic quinoline ring system suggests some degree of hydrophobicity, while the aminomethyl group (-CH₂NH₂) introduces a polar, basic functional group capable of hydrogen bonding. The interplay between the larger, less polar ring system and the polar substituent will be a key factor in its solubility across a spectrum of organic solvents. The general principle of "like dissolves like" serves as a useful starting point for predicting solubility behavior.[6][7] Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes.[7]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is essential to distinguish between two key concepts: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is often the first solubility assessment performed in drug discovery due to its high-throughput nature.[2][8] It measures the concentration of a compound that precipitates out of a solution when transitioning from a high-concentration organic stock solution (typically DMSO) to an aqueous buffer.[9][10] The resulting precipitate may be amorphous, leading to an overestimation of the true equilibrium solubility.[11]

-

Thermodynamic Solubility: This represents the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, where a solid phase is in equilibrium with the solution phase.[1] This measurement is more time-consuming but provides a more accurate and reliable value, which is critical for late-stage development and formulation.[2][9]

The choice between measuring kinetic or thermodynamic solubility depends on the stage of research. Early-stage screening may benefit from the speed of kinetic assays, while lead optimization and pre-formulation studies demand the accuracy of thermodynamic measurements.

Experimental Determination of Solubility

Given the absence of readily available quantitative data, this section provides detailed protocols for determining the solubility of this compound in a laboratory setting.

General Laboratory Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Standard personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, should be worn at all times.[12][13][14] All handling of solid compounds and volatile organic solvents should be performed in a well-ventilated chemical fume hood.[14]

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.[15][16][17]

Principle: An excess of the solid compound is agitated in the solvent of interest for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Experimental Protocol:

-

Preparation:

-

Weigh an excess amount of this compound (enough to ensure a saturated solution with visible solid remaining) into several glass vials with tight-fitting caps.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker or on a stirring plate at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with some protocols extending to 48 hours or longer.[10][15] It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to ensure equilibrium has been reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

-

Quantification:

-

The concentration of this compound in the filtrate can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution as necessary to fall within the linear range of the calibration curve.

-

Measure the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) of the diluted sample and determine the concentration from the calibration curve.

-

-

Calculation:

-

Calculate the solubility, remembering to account for any dilution factors. The solubility is typically expressed in mg/mL or µg/mL.

-

High-Throughput Kinetic Solubility Assay

For earlier stage screening, a kinetic solubility assay can be employed.

Principle: A concentrated stock solution of the compound in an organic solvent (commonly DMSO) is added to the solvent of interest, and the formation of a precipitate is detected, often by turbidimetry.[8]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation:

-

In a 96-well microplate, add the desired organic solvent to each well.

-

Add a small volume of the DMSO stock solution to the solvent in each well. It is common to perform serial dilutions.

-

-

Incubation and Detection:

-

Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed.

Illustrative Solubility Data and Interpretation

While experimental determination is essential, the following table provides an illustrative prediction of the solubility of this compound in various organic solvents based on its structure. Note: This data is for exemplary purposes only and must be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The aminomethyl group can participate in hydrogen bonding with the hydroxyl group of methanol. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent that can effectively solvate the polar aminomethyl group. |

| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is less polar than DMSO but should still offer moderate solubility. |

| Dichloromethane (DCM) | Nonpolar | Low to Moderate | The aromatic quinoline core may allow for some solubility in this nonpolar solvent. |

| Hexane | Nonpolar | Low | The significant polarity of the aminomethyl group will likely result in poor solubility in highly nonpolar solvents like hexane. |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide serves as a comprehensive resource for researchers and scientists investigating the solubility of this compound. By understanding its physicochemical properties and the distinction between kinetic and thermodynamic solubility, and by employing the detailed experimental protocols provided, reliable and accurate solubility data can be generated. This data is invaluable for advancing drug discovery projects and chemical process development, ensuring that decisions are based on sound scientific evidence.

References

- Ovid.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Enamine. Aqueous Solubility Assay.

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).

- Creative Bioarray. Aqueous Solubility Assays.

- ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024).

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? (2025).

- American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014).

- Khan Academy. Solubility of organic compounds.

- Experiment: Solubility of Organic & Inorganic Compounds.

- U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).

- BioAssay Systems. Shake Flask Method Summary.

- Finetech Industry Limited. This compound.

- ResearchGate. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (2025).

- Khan Academy. Solubility of organic compounds.

- MedchemExpress.com.

- SAFETY D

- Fisher Scientific.

- Thermo Scientific Chemicals. 6-(Aminomethyl)quinoline, 95%.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. This compound | CAS: 99071-54-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 6-(Aminomethyl)quinoline, 95%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. ovid.com [ovid.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. researchgate.net [researchgate.net]

The Quinoline Core: A Legacy of Discovery and a Future of Therapeutic Innovation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and history of quinoline derivatives, a cornerstone of heterocyclic chemistry and medicinal science. From its humble origins in coal tar to its central role in the fight against malaria and beyond, the quinoline scaffold has been a source of immense scientific inquiry and therapeutic advancement. This document delves into the foundational discoveries, the evolution of synthetic methodologies, and the landmark development of quinoline-based drugs, offering a robust resource for professionals in the field.

The Dawn of Quinoline: From Industrial Byproduct to a Defined Chemical Entity

The story of quinoline begins not in a pristine laboratory, but in the burgeoning industrial landscape of the 19th century. In 1834, the German chemist Friedlieb Ferdinand Runge, while meticulously analyzing the complex mixture of organic compounds found in coal tar, isolated a yellow-colored, oily substance.[1] He named this discovery "chinolin," which later evolved to "quinoline."[1] This initial isolation was a pivotal moment, identifying quinoline as a distinct chemical entity from the rich chemical tapestry of coal tar.[1]

For several decades, the precise molecular architecture of quinoline remained a puzzle. It was the renowned chemist August Kekulé, already celebrated for his work on the structure of benzene, who in 1869 proposed the correct structure of quinoline as a fusion of a benzene ring and a pyridine ring.[1] This elucidation of its bicyclic aromatic nature provided the theoretical framework necessary to understand its chemical properties and reactivity, paving the way for synthetic exploration.

The Golden Age of Synthesis: Forging the Quinoline Core

The late 19th century witnessed a flurry of creative activity in organic synthesis, with chemists developing a suite of elegant and robust methods for constructing the quinoline ring system. These named reactions, many of which are still in use today, provided access to a vast array of substituted quinolines, enabling the systematic investigation of their properties and applications.

The Skraup Synthesis (1880): A Classic and Enduring Method

One of the earliest and most well-known methods for quinoline synthesis is the Skraup reaction, developed by Zdenko Hans Skraup in 1880.[2] This powerful reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[2][3] The reaction is notoriously exothermic and requires careful control.[3]

Mechanism of the Skraup Synthesis:

The reaction proceeds through a multi-step mechanism:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2]

-

Michael Addition: The aniline undergoes a conjugate (Michael) addition to the acrolein.[3]

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form 1,2-dihydroquinoline.[4]

-

Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent to the aromatic quinoline product.[4]

Caption: The reaction pathway of the Skraup Synthesis.

Experimental Protocol: Synthesis of Quinoline

-

Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.

-

Procedure:

-

In a suitable round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully mix aniline, glycerol, and nitrobenzene.[5]

-

Slowly and with constant stirring, add concentrated sulfuric acid to the mixture.[5]

-

Add ferrous sulfate heptahydrate to moderate the reaction.[5]

-